(2,4-Dichloropyrimidin-5-yl)(phenyl)methanol
Overview
Description
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanol is a member of the class of pyrimidines. It is a methanol derivative in which the hydrogens of the methyl group have been replaced by pyrimidin-5-yl, phenyl, and 2,4-dichlorophenyl groups, respectively . This compound is known for its aromatic alcohol properties and is used in various chemical and biological applications.
Scientific Research Applications
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanol are currently unknown. This compound is a member of the class of pyrimidines . Pyrimidines play a crucial role in the synthesis of DNA, RNA, and proteins, which are essential for cell growth and repair .
Mode of Action
As a pyrimidine derivative, it may interact with various enzymes and receptors involved in cellular processes .
Pharmacokinetics
Its molecular weight of 179 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
As a pyrimidine derivative, it may influence DNA and RNA synthesis, potentially affecting cell growth and repair .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the solvent used can affect the compound’s solubility and, consequently, its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanol typically involves the reaction of 2,4-dichloropyrimidine with phenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), and thiols (RSH) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanol, known for its use in medicinal chemistry.
Phenylmethanol: A simple aromatic alcohol used in various chemical syntheses.
Triarimol: A compound with similar structural features, used as a fungicide.
Uniqueness
This compound is unique due to its combination of pyrimidin-5-yl, phenyl, and 2,4-dichlorophenyl groups, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
(2,4-dichloropyrimidin-5-yl)-phenylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-10-8(6-14-11(13)15-10)9(16)7-4-2-1-3-5-7/h1-6,9,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBHDUCCKONWJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=C(N=C2Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267950 | |
Record name | 2,4-Dichloro-α-phenyl-5-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130825-16-0 | |
Record name | 2,4-Dichloro-α-phenyl-5-pyrimidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130825-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-α-phenyl-5-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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